5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide
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Overview
Description
5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a piperazine ring, a sulfonyl group, and a fluorobenzamide moiety, which contribute to its distinctive properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: It has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain neurological disorders.
Industry: The compound’s stability and reactivity make it a candidate for use in the development of advanced materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the piperazine ring.
Sulfonylation: The sulfonyl group can be added through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the sulfonylated intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mechanism of Action
The mechanism of action of 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring and sulfonyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The fluorobenzamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-methoxyphenyl)-2-fluorobenzamide
- 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-chlorobenzamide
Uniqueness
The unique combination of functional groups in 5-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide sets it apart from similar compounds. The presence of the fluorobenzamide moiety, in particular, contributes to its distinct chemical properties and potential applications. Additionally, the specific arrangement of these groups enhances the compound’s reactivity and binding affinity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN3O4S/c1-2-34-24-9-4-3-8-23(24)28-25(31)21-17-20(10-11-22(21)27)35(32,33)30-14-12-29(13-15-30)19-7-5-6-18(26)16-19/h3-11,16-17H,2,12-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXRSLVZCXPNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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